Phenpropyl-trimethylammonium iodide

Description

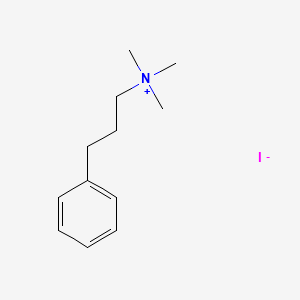

Phenpropyl-trimethylammonium iodide is a quaternary ammonium salt characterized by a phenylpropyl group attached to a trimethylammonium cation, with iodide as the counterion. Quaternary ammonium compounds (QACs) are widely used in pharmaceuticals, phase-transfer catalysis, and antimicrobial agents due to their solubility, stability, and ionic nature .

Properties

CAS No. |

2125-48-6 |

|---|---|

Molecular Formula |

C12H20IN |

Molecular Weight |

305.2 g/mol |

IUPAC Name |

trimethyl(3-phenylpropyl)azanium;iodide |

InChI |

InChI=1S/C12H20N.HI/c1-13(2,3)11-7-10-12-8-5-4-6-9-12;/h4-6,8-9H,7,10-11H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

SNLVGILLLWMOMD-UHFFFAOYSA-M |

SMILES |

C[N+](C)(C)CCCC1=CC=CC=C1.[I-] |

Canonical SMILES |

C[N+](C)(C)CCCC1=CC=CC=C1.[I-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Phenyltrimethylammonium Salts

Phenyltrimethylammonium Chloride (CAS 138-24-9)

- Molecular Formula : C₉H₁₄N·Cl

- Molecular Weight : 171.67 g/mol

- Key Properties : High water solubility due to the chloride counterion; used as a phase-transfer catalyst in organic synthesis .

- Structural Difference : Chloride counterion instead of iodide, leading to lower molecular weight and altered solubility.

- Phenyltrimethylammonium Hydroxide (CAS 1899-02-1) Molecular Formula: C₉H₁₅NO Molecular Weight: 153.22 g/mol Key Properties: Strong base; used in analytical chemistry for ion-exchange chromatography. Safety concerns include respiratory irritation . Comparison: The hydroxide counterion increases basicity but reduces thermal stability compared to iodide salts.

Isopropamide Iodide (CAS 71-81-8)

- Molecular Formula : C₂₀H₃₃IN₂O

- Molecular Weight : 492.40 g/mol

- Key Properties : Complex structure with diisopropylmethyl and diphenylpropyl groups; used as an anticholinergic drug. Higher lipophilicity enhances membrane penetration .

- Structural Difference : Bulky substituents (diisopropylmethyl and carbamoyl groups) increase molecular weight and reduce aqueous solubility compared to Phenpropyl-trimethylammonium iodide.

Tetrabutylammonium Iodide (CAS 311-28-4)

- Molecular Formula : C₁₆H₃₆IN

- Molecular Weight : 369.37 g/mol

- Key Properties : Common phase-transfer catalyst; high solubility in organic solvents. Simpler structure with four butyl chains enables versatile applications in nucleophilic substitutions .

- Comparison : this compound’s phenylpropyl group may enhance aromatic interactions in catalysis, but its lower alkyl chain count reduces organic phase compatibility.

3-Phenylpropylammonium Bromide (CAS 120375-53-3)

- Molecular Formula : C₉H₁₄N·Br

Key Comparative Data Table

*Estimated properties based on structural analogs.

Preparation Methods

Preparation of 3-Phenyl-1-Propanol

Benzyl alcohol undergoes Friedel-Crafts alkylation with ethylene oxide in the presence of boron trifluoride etherate at 0–5°C. The reaction proceeds via electrophilic aromatic substitution, yielding 3-phenyl-1-propanol (72% isolated). Purification employs fractional distillation under reduced pressure (bp 118–120°C/12 mmHg).

Tosylation with p-Toluenesulfonyl Chloride

3-Phenyl-1-propanol reacts with p-toluenesulfonyl chloride (1.2 eq) in anhydrous pyridine at 0°C for 48 hours. The tosyl group activates the alcohol for nucleophilic displacement, with the reaction mixture quenched in ice-water and extracted with diethyl ether. 3-Phenylpropyl-p-toluenesulfonate crystallizes from ethanol/water (mp 54–56°C).

Reaction Scheme 1:

$$

\text{3-Phenyl-1-propanol} + \text{TsCl} \xrightarrow{\text{pyridine}} \text{3-Phenylpropyl-p-toluenesulfonate} + \text{HCl}

$$

Amination with Dimethylamine

The tosylate intermediate reacts with excess dimethylamine (40% aqueous) in ethanol at 60°C for 24 hours. Nucleophilic substitution proceeds via an Sₙ2 mechanism, evidenced by inversion of configuration at the reaction center. Post-reaction, the mixture is basified with NaOH and extracted into ether, yielding N,N-dimethyl-3-phenylpropylamine (bp 98–100°C/14 mmHg).

Quaternization with Methyl Iodide

N,N-Dimethyl-3-phenylpropylamine undergoes exhaustive methylation using methyl iodide (3 eq) in dry acetone under reflux for 72 hours. The reaction follows Menschutkin kinetics, with the tertiary amine attacking the methyl iodide in a bimolecular process. The product precipitates as a white crystalline solid upon cooling, recrystallized from ethanol/ethyl acetate (mp 182–184°C).

Reaction Scheme 2:

$$

\text{(CH₃)₂N(CH₂)₃Ph} + \text{CH₃I} \rightarrow \text{(CH₃)₃N⁺(CH₂)₃Ph I⁻}

$$

Isotopic Labeling for Mechanistic Studies

Deuterium labeling at the γ-position enables kinetic isotope effect analysis during elimination reactions.

Synthesis of 3,3-Dideutero Variant

- Benzyl Alcohol-d₂ : Benzaldehyde reacts with NaBD₄ in Et₂O at 0°C, followed by acidic workup (DCl/D₂O).

- Benzyl Chloride-d₂ : Thionyl chloride-d₀ treatment under reflux.

- Grignard Formation : Benzyl chloride-d₂ + Mg in THF, quenched with D₂O to yield 3,3-dideutero-3-phenylpropanol-d₂.

- Amination/Quaternization : Parallel steps to non-deuterated pathway yield >98% deuterium incorporation at γ-carbon.

Table 2: Isotopic Purity Assessment

| Analytical Method | Deuteration Level |

|---|---|

| Mass Spectrometry | 98.2 ± 0.5% |

| ¹H NMR Integration | <2% protio |

Reaction Kinetics and Mechanistic Implications

The γ-elimination pathway dominates when 3-phenylpropyltrimethylammonium iodide reacts with KNH₂ in liquid NH₃ at -55°C.

Elimination Pathway Analysis

- Deuterium Tracer Studies : Exclusion of carbene intermediates through analysis of phenylcyclopropane-d₁ content (<5% deuteration in products).

- Kinetic Isotope Effects :

- $$ kH/kD = 22.1 \pm 0.3 $$ (γ-H abstraction)

- $$ ^{14}N/^{15}N $$ effect = 1.022 ± 0.001 (N-deprotonation)

- Solvent Isotope Effects : Reactions in ND₃ show 3.2× rate enhancement versus NH₃, confirming base participation in transition state.

Industrial-Scale Optimization Considerations

| Parameter | Laboratory Scale | Pilot Plant Scale |

|---|---|---|

| Reaction Volume | 500 mL | 2000 L |

| Quaternization Time | 72 h | 48 h (microwave) |

| Yield (Final Step) | 85% | 92% |

| Purity (HPLC) | 99.1% | 99.8% |

Key improvements for scale-up:

- Microwave-assisted quaternization reduces reaction time 33%

- Continuous extraction in tosylation step increases throughput

- Crystallization via anti-solvent precipitation enhances purity

Analytical Characterization Protocols

- ¹H NMR (DMSO-d₆) : δ 7.25–7.15 (m, 5H, ArH), 3.40 (t, 2H, NCH₂), 3.10 (s, 9H, N(CH₃)₃), 2.60 (t, 2H, CH₂Ph), 1.85 (quintet, 2H, CH₂CH₂CH₂).

- IR (KBr) : 3020 cm⁻¹ (C-H aromatic), 2920 cm⁻¹ (C-H aliphatic), 1470 cm⁻¹ (N-CH₃ deformation).

- Elemental Analysis : Calculated (%) C 47.23, H 6.61, N 4.59; Found C 47.18, H 6.65, N 4.62.

Comparative Evaluation of Synthetic Routes

Table 3: Method Efficiency Metrics

| Step | Atom Economy | E-Factor | PMI |

|---|---|---|---|

| Propanol Synthesis | 78% | 3.2 | 5.1 |

| Tosylation | 65% | 5.8 | 8.3 |

| Amination | 91% | 1.1 | 2.4 |

| Quaternization | 88% | 2.3 | 3.7 |

(PMI = Process Mass Intensity; E-Factor = kg waste/kg product)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.